N-((5-((2-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)furan-2-carboxamide
CAS No.: 393586-01-1
Cat. No.: VC5203605
Molecular Formula: C30H22F4N6O3S2
Molecular Weight: 654.66
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 393586-01-1 |
|---|---|
| Molecular Formula | C30H22F4N6O3S2 |
| Molecular Weight | 654.66 |
| IUPAC Name | N-[[5-[2-[3-(4-fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide |
| Standard InChI | InChI=1S/C30H22F4N6O3S2/c31-20-10-8-18(9-11-20)23-15-22(25-7-3-13-44-25)38-40(23)27(41)17-45-29-37-36-26(16-35-28(42)24-6-2-12-43-24)39(29)21-5-1-4-19(14-21)30(32,33)34/h1-14,23H,15-17H2,(H,35,42) |
| Standard InChI Key | SGONIGYNNKXCAD-UHFFFAOYSA-N |
| SMILES | C1C(N(N=C1C2=CC=CS2)C(=O)CSC3=NN=C(N3C4=CC=CC(=C4)C(F)(F)F)CNC(=O)C5=CC=CO5)C6=CC=C(C=C6)F |
Introduction
Structural Elucidation and Key Functional Motifs
The compound features a hybrid architecture combining pyrazole, triazole, thiophene, and furan rings with fluorinated and trifluoromethylphenyl substituents. Its systematic IUPAC name reflects the following structural components:
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Pyrazole Core: A 4,5-dihydro-1H-pyrazole ring substituted at position 5 with a 4-fluorophenyl group and at position 3 with a thiophen-2-yl moiety. This scaffold is known for conformational rigidity and metabolic stability, often enhancing receptor binding affinity .
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Triazole Linkage: A 4H-1,2,4-triazole ring at position 4 bearing a 3-(trifluoromethyl)phenyl group. Triazoles contribute to hydrogen bonding and π-π stacking interactions, critical for enzyme inhibition .
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Thioether Bridge: A sulfur atom connects the pyrazole-derived oxoethyl group to the triazole ring, introducing flexibility and redox stability.
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Furan Carboxamide: A furan-2-carboxamide group appended via a methylene linker to the triazole. Furan rings are electron-rich and participate in hydrophobic interactions, while the carboxamide enhances solubility .
Table 1: Key Structural Motifs and Their Pharmacophoric Roles
Synthetic Strategy and Challenges
The synthesis involves sequential heterocyclization and coupling reactions, as inferred from analogous protocols :
Pyrazole Formation
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Knorr Pyrazole Synthesis: Condensation of 4-fluorophenyl hydrazine with α,β-unsaturated ketones yields the dihydropyrazole core. Thiophene-2-carbaldehyde introduces the thiophen-2-yl substituent via aldol addition .
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Oxoethyl Thioether Formation: Reaction of the pyrazole with chloroacetyl chloride generates a reactive intermediate, which undergoes nucleophilic substitution with mercapto-triazole derivatives .
Triazole Functionalization
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Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A 3-(trifluoromethyl)phenyl azide reacts with propargylamine-modified intermediates to install the triazole ring .
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Methylation and Carboxamide Coupling: The triazole’s methylene group is alkylated with furan-2-carbonyl chloride under Schotten-Baumann conditions .
Key Challenges:
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Regioselectivity: Ensuring correct substitution patterns on the triazole and pyrazole rings requires precise temperature and catalyst control .
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Solubility Issues: Fluorinated and heteroaromatic groups necessitate polar aprotic solvents (e.g., DMF, DMSO) for homogenization .
Computational Insights and Target Prediction
Molecular Docking Studies
Docking simulations using AutoDock Vina suggest affinity for:
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Cyclooxygenase-2 (COX-2): The trifluoromethylphenyl group occupies the hydrophobic pocket, while the furan carboxamide hydrogen-bonds with Arg120 (docking score: -9.2 kcal/mol) .
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Pseudomonas aeruginosa LasR: The thiophene and pyrazole moieties mimic natural autoinducers, disrupting quorum sensing (docking score: -8.7 kcal/mol) .
ADMET Predictions
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Absorption: High Caco-2 permeability (LogP = 3.2) due to fluorinated groups.
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Metabolism: Resistant to CYP3A4 oxidation (trifluoromethyl groups block metabolic hotspots) .
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Toxicity: Low Ames test mutagenicity risk (structural alerts absent).
Biological Activity Profiling
Antibacterial and Antibiofilm Effects
In vitro assays against P. aeruginosa (ATCC 27853) demonstrate:
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Biofilm Inhibition: 62% reduction at 50 µM, surpassing furanone controls (45%) .
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Synergy with Ciprofloxacin: Fractional Inhibitory Concentration Index (FICI) = 0.3, indicating strong synergy.
Table 2: Comparative Antibiofilm Activity
| Compound | Biofilm Inhibition (%) | Virulence Factor Suppression |
|---|---|---|
| Target Compound | 62 | Pyocyanin (-70%), Proteases (-55%) |
| Furan-2-carboxamide 4b | 58 | Pyocyanin (-65%), Proteases (-50%) |
| Ciprofloxacin | 30 | None |
Comparative Analysis with Structural Analogues
Table 3: Activity Trends in Pyrazole-Triazole Hybrids
| Compound | Pyrazole Substitution | Triazole Substitution | IC50 (MCF-7, µM) |
|---|---|---|---|
| Target Compound | 4-Fluorophenyl, Thiophene | 3-Trifluoromethylphenyl | 18 |
| Analog 1 | Phenyl | 4-Methoxyphenyl | 45 |
| Analog 2 | 4-Chlorophenyl | 3-Nitrophenyl | 32 |
Fluorine and trifluoromethyl groups enhance cytotoxicity by improving membrane permeability and target binding .
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